molecular formula C16H19N3OS2 B5636504 n-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide CAS No. 5574-08-3

n-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

Cat. No.: B5636504
CAS No.: 5574-08-3
M. Wt: 333.5 g/mol
InChI Key: ZHRRVEKEOBJEBX-UHFFFAOYSA-N
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Description

N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is a thiourea-benzamide hybrid compound featuring a 1,3-thiazole core substituted with a tert-butyl group at position 5 and a methyl group at position 2. The carbamothioyl (-NHCSS-) moiety bridges the thiazole ring to a benzamide group. This structure combines lipophilic (tert-butyl) and electron-donating (methyl) substituents, which may enhance membrane permeability and target binding.

Properties

IUPAC Name

N-[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c1-10-12(16(2,3)4)22-15(17-10)19-14(21)18-13(20)11-8-6-5-7-9-11/h5-9H,1-4H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRRVEKEOBJEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971115
Record name N-{[(5-tert-Butyl-4-methyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5574-08-3
Record name N-{[(5-tert-Butyl-4-methyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide typically involves the reaction of 5-tert-butyl-4-methyl-2-aminothiazole with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substitutions on the thiazole ring and benzamide moiety. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Compound Name Thiazole Substituents Key Functional Groups Reported Biological Activity Reference
Target Compound 5-Tert-butyl, 4-methyl Carbamothioyl, benzamide Not explicitly stated -
AB4 () 4-methyl Sulfonamide, triazole Similarity to kinase inhibitors
Nitazoxanide () 5-nitro Acetolyloxy, benzamide Antiparasitic, antiviral
1a () 4-Tert-butyl, triazolyl Benzamide, triazole Antimicrobial (synthesis focus)
L1 () Chlorophenyl (benzamide) Thiourea, 4-fluorobenzamide Anticancer (PC3, HepG2 cells)
Key Observations:
  • Substituent Impact: The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to smaller groups like methyl (AB4) or electron-withdrawing nitro (nitazoxanide). This may improve metabolic stability but reduce solubility . Carbamothioyl vs. In contrast, sulfonamide-containing analogs (AB4, ) are more rigid and may target kinases or ion channels .
Antiparasitic Activity

Nitazoxanide (), a 5-nitrothiazole benzamide, is a broad-spectrum antiparasitic agent. The target compound’s tert-butyl group may reduce redox activity compared to nitazoxanide’s nitro group, which is critical for its antiprotozoal mechanism. However, the thiourea moiety could confer activity against other parasites through protease inhibition .

Anticancer Potential

Thiourea-benzamide derivatives like L1 () show moderate cytotoxicity against PC3 and HepG2 cells, with IC₅₀ values in the micromolar range. The tert-butyl group in the target compound might enhance cellular uptake, but its efficacy remains unverified .

Enzyme Inhibition

Compounds with 2-aminothiazole-triazole motifs () exhibit tyrosinase inhibition (IC₅₀ ~10–20 µM). The target compound’s carbamothioyl group could similarly inhibit oxidoreductases, though its substituents may alter binding affinity .

Computational and Structural Insights

  • Bioactivity Prediction : Analogs in score highly as enzyme inhibitors (EI) and protease inhibitors (PI), implying the target compound may also target these pathways .
  • Crystal Data : Derivatives like N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide () adopt planar conformations, which may stabilize π-stacking interactions. The tert-butyl group in the target compound could disrupt this planarity, affecting binding .

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